1-(3-chloro-2-methylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea
Description
1-(3-Chloro-2-methylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is a synthetic urea derivative characterized by a 3-chloro-2-methylphenyl group attached to one nitrogen of the urea moiety and a 3-(6-oxopyridazin-1(6H)-yl)propyl chain on the other.
Molecular Formula: C₁₆H₁₇ClN₄O₂ (derived from structural analysis).
Key Features:
- 3-Chloro-2-methylphenyl group: Enhances lipophilicity and may influence receptor binding.
- Pyridazinone-propyl chain: Contributes to solubility and electronic interactions via its conjugated system.
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[3-(6-oxopyridazin-1-yl)propyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2/c1-11-12(16)5-2-6-13(11)19-15(22)17-8-4-10-20-14(21)7-3-9-18-20/h2-3,5-7,9H,4,8,10H2,1H3,(H2,17,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQJNQIRSOWESC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NCCCN2C(=O)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-2-methylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea typically involves the following steps:
Formation of the Intermediate: The initial step may involve the reaction of 3-chloro-2-methylphenyl isocyanate with a suitable amine to form an intermediate.
Coupling Reaction: The intermediate is then reacted with 3-(6-oxopyridazin-1(6H)-yl)propylamine under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale Synthesis: Utilizing batch or continuous flow reactors to ensure consistent quality and yield.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-2-methylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Compounds with substituted phenyl groups.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-chloro-2-methylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Differences and Implications
Substituent Effects on Bioactivity: The target compound’s pyridazinone group distinguishes it from cabergoline’s ergoline ring and phenothiazine-based ureas. Pyridazinones are associated with anti-inflammatory and kinase-inhibitory properties, whereas ergoline derivatives (e.g., cabergoline) target dopamine receptors . The 3-chloro-2-methylphenyl group may enhance metabolic stability compared to unsubstituted aromatic rings in analogues like N-[3-(phenothiazin-1-yl)propyl]urea .
Synthetic Pathways: The target compound’s synthesis likely parallels methods for pyridazine derivatives, such as alkylation of hydroxy-pyridazinones with benzyl bromides (as in ) or urea condensation with halogenated intermediates (as in ) . In contrast, cabergoline’s synthesis involves complex ergoline-ring formation, reflecting its specialized dopamine-targeting design .
Solubility and Pharmacokinetics: The pyridazinone-propyl chain in the target compound may improve water solubility compared to purely aromatic ureas (e.g., phenothiazine derivatives). This contrasts with cabergoline’s dimethylaminopropyl group, which enhances CNS penetration .
Research Findings and Limitations
- Evidence Gaps: No direct pharmacological data for the target compound are available in the provided evidence. Comparisons are based on structural analogues and inferred properties.
- Structural Activity Relationships (SAR): Halogenation (e.g., 3-chloro substitution) is a common strategy to modulate potency and selectivity in urea derivatives . Pyridazinone rings may confer kinase inhibitory activity, as seen in sulfonamide-pyridazinone hybrids with antimicrobial effects .
Q & A
Basic: What are the recommended synthetic routes and purification strategies for 1-(3-chloro-2-methylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Preparation of the isocyanate intermediate (e.g., 3-chloro-2-methylphenyl isocyanate) via reaction of 3-chloro-2-methylaniline with phosgene or a safer alternative like triphosgene under controlled conditions .
- Step 2: Coupling with the pyridazinone-containing amine (e.g., 3-(6-oxopyridazin-1(6H)-yl)propylamine) in anhydrous solvents (e.g., THF or DCM) at 0–25°C for 12–24 hours .
- Catalysts: Use of DMAP or triethylamine to enhance reaction efficiency .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Basic: Which analytical techniques are critical for structural elucidation of this compound?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR to confirm urea linkage, aromatic substituents, and pyridazinone ring integrity. Key signals: urea NH (~10–12 ppm) and pyridazinone carbonyl (~165–170 ppm) .
- Mass Spectrometry (HRMS): To verify molecular weight (e.g., [M+H]+ calculated for C19H20ClN4O2: 393.1214) .
- X-ray Crystallography: For 3D conformation analysis, particularly to study hydrogen bonding between the urea moiety and biological targets .
Advanced: How can researchers investigate the mechanism of action involving PDE4 inhibition?
Methodological Answer:
- Biochemical Assays: Measure cAMP levels in cell lines (e.g., human neutrophils) using ELISA after PDE4 inhibition. Compare with rolipram (a known PDE4 inhibitor) as a positive control .
- Binding Studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to determine binding affinity (KD) for PDE4 isoforms (PDE4B vs. PDE4D) .
- Kinetic Analysis: Lineweaver-Burk plots to assess competitive/non-competitive inhibition and calculate Ki values .
Advanced: How should structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
- Variable Substituents: Systematically modify the propyl linker length (ethyl, butyl) and aromatic substituents (e.g., fluoro vs. chloro) to assess effects on potency .
- Key Metrics:
- Anti-inflammatory activity: IC50 in TNF-α inhibition assays.
- Cytotoxicity: CC50 in HEK-293 cells.
Example: A comparative study showed that a propyl linker (vs. ethyl) improved PDE4 inhibition by 2.5-fold, while a butyl chain reduced solubility .
Advanced: How can contradictory data in biological activity studies be resolved?
Methodological Answer:
- Case Example: If one study reports potent anti-inflammatory activity (IC50 = 50 nM) while another shows no effect, consider:
- Assay Conditions: Differences in cell type (e.g., primary vs. immortalized cells) or cAMP measurement protocols .
- Stereochemistry: Verify enantiomeric purity via chiral HPLC, as impurities in racemic mixtures can skew results .
- Systematic SAR Replication: Repeat experiments with standardized analogs (e.g., fixed linker length) to isolate variables .
Advanced: What computational strategies predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions between the urea moiety and PDE4's catalytic pocket. Key residues: Gln-443 and Asp-318 .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the pyridazinone carbonyl and PDE4's Mg2+ cofactor .
- Free Energy Calculations: MM-PBSA to rank binding affinities of derivatives .
Advanced: What methodologies evaluate pharmacokinetic properties like metabolic stability?
Methodological Answer:
- In Vitro Microsomal Assays: Incubate the compound with human liver microsomes (HLM) and quantify remaining parent compound via LC-MS at 0, 15, 30, and 60 minutes. Calculate t1/2 and Clint .
- Plasma Stability: Assess degradation in rat plasma (37°C, pH 7.4) over 24 hours. Fluorinated analogs often show enhanced stability due to reduced oxidative metabolism .
- LogP Measurement: Use shake-flask method to determine lipophilicity (target LogP ~2.5–3.5 for optimal bioavailability) .
Advanced: How is in vitro toxicity profiled for this compound?
Methodological Answer:
- Cytotoxicity Screening: MTT assay in hepatocytes (HepG2) and renal cells (HEK-293) at concentrations up to 100 μM. Focus on IC50 > 50 μM for further development .
- Genotoxicity: Ames test (TA98 and TA100 strains) to rule out mutagenicity. Urea derivatives with halogenated aromatics may require additional Comet assays .
- hERG Inhibition: Patch-clamp electrophysiology to assess cardiac risk (IC50 > 10 μM acceptable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
